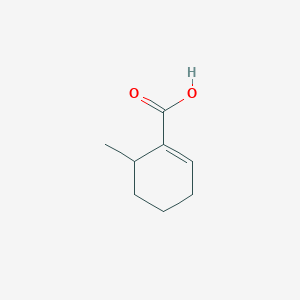

6-Methylcyclohex-1-enecarboxylic acid

Description

Significance within Cyclohexene (B86901) Carboxylic Acid Chemistry

The family of cyclohexene carboxylic acids, including methylated derivatives, represents an important class of industrial chemicals. camachem.com Generally, they serve as precursors and intermediates for a wide array of products, including polymers used in coatings and lacquers, modifiers for resins, and plasticizers. camachem.com

The significance of 6-methylcyclohex-3-ene-1-carboxylic acid, in particular, stems from its distinct molecular architecture. The presence of both a carboxylic acid and a methyl group on the cyclohexene ring creates chiral centers, meaning the molecule can exist in different stereoisomeric forms (enantiomers). ontosight.ai This chirality is of paramount importance in modern organic synthesis, especially in the pharmaceutical industry, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. ontosight.ai The ability to use this compound as a chiral building block allows for the stereoselective synthesis of complex target molecules. bldpharm.com

Overview of Research Trajectories and Contributions to Organic Synthesis

Research into 6-methylcyclohex-3-ene-1-carboxylic acid and its derivatives has largely focused on its application as a versatile intermediate in the synthesis of high-value organic compounds. Its structural features allow it to participate in a variety of chemical transformations, making it a precursor for pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aievitachem.com

In organic synthesis, this compound is frequently used to construct more elaborate molecular frameworks. For instance, it is a key starting material for producing certain anti-inflammatory agents, antihistamines, and antimicrobial compounds. ontosight.ai In the agrochemical sector, it serves as an intermediate in the production of specific insecticides and herbicides. ontosight.ai The reactivity of the carboxylic acid group allows for the formation of esters and amides, while the double bond in the cyclohexene ring can undergo various addition reactions. ontosight.ai Methods for its synthesis often involve steps like the reaction of cyclohexene with a methylating agent followed by reactions to introduce the carboxylic acid group.

Physicochemical Properties of 6-Methylcyclohex-3-ene-1-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Appearance | White to almost white powder or lump |

| Boiling Point | 246°C at 760 mmHg |

| Melting Point | 67 - 69 °C |

| Density | 1.062 g/cm³ |

Data sourced from various chemical databases. nih.govevitachem.comtcichemicals.com

Applications in Organic Synthesis

| Application Area | Description |

|---|---|

| Pharmaceuticals | Serves as a precursor for synthesizing drugs and therapeutic agents, including potential anti-inflammatory and antimicrobial compounds. ontosight.aievitachem.com |

| Agrochemicals | Used as an intermediate in the creation of insecticides and herbicides. ontosight.ai |

| Fine Chemicals | Acts as a building block for various organic compounds, such as heterocyclic and aromatic structures. |

| Polymers & Resins | Utilized in the production of specialized polymers and resins. evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

6-methylcyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h5-6H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXQIBDJDGKXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5726-56-7 | |

| Record name | 6-methylcyclohex-1-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Methylcyclohex 1 Enecarboxylic Acid and Its Derivatives

Total Synthesis Approaches to Methylated Cyclohexenecarboxylic Acids

Total synthesis provides a direct route to the fundamental cyclohexene (B86901) carboxylic acid skeleton. These methods are often versatile, allowing for the introduction of various substituents through the careful selection of starting materials.

The Diels-Alder reaction is a cornerstone in the synthesis of six-membered rings and is particularly well-suited for creating cyclohexene derivatives. cerritos.edumasterorganicchemistry.com This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile to form a cyclohexene adduct. masterorganicchemistry.comchegg.com For the synthesis of a 6-methylcyclohexene carboxylic acid scaffold, a substituted diene such as isoprene (B109036) can react with a dienophile like acrylic acid or its esters. The reaction forms two new carbon-carbon sigma bonds and a pi bond in a single, often highly stereoselective, step. masterorganicchemistry.com

A notable multi-step sequence involves the synthesis of cyclohexene carboxylic acids from renewable resources like galactose. researchgate.net This approach highlights the development of sustainable pathways to valuable chemical intermediates. researchgate.net The general strategy of multi-step synthesis allows for complex transformations where functional groups are sequentially introduced and modified to achieve the target molecule. libretexts.orgyoutube.com For example, a sequence might begin with the dehydration of a substituted cyclohexanol (B46403) to form the cyclohexene double bond, followed by subsequent functionalization. umass.edu

Table 1: Representative Diels-Alder Reactions for Cyclohexene Synthesis

| Diene | Dienophile | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 1,3-Butadiene (B125203) | Maleic Anhydride | Cyclohexene dicarboxylic anhydride | Thermal | cerritos.edu |

| 1,3-Butadiene | Methyl Acrylate (B77674) | Cyclohexene carboxylic acid methyl ester | Thermal/Lewis Acid | chegg.com |

| Isoprene | Acrylic Acid | Methylcyclohexene carboxylic acid | Thermal/Lewis Acid | researchgate.net |

This table presents examples of the Diels-Alder reaction to form various cyclohexene scaffolds.

Carboxylation strategies introduce a carboxylic acid group onto a pre-formed cyclohexene ring. A classic and effective method is the carbonation of an organometallic reagent. This typically involves the reaction of a Grignard or organolithium reagent with carbon dioxide (CO₂). For instance, a 1-halo-6-methylcyclohexene can be converted into its corresponding Grignard reagent by reacting it with magnesium metal. Subsequent exposure of this organometallic intermediate to solid or gaseous CO₂, followed by an acidic workup, yields the target 6-methylcyclohex-1-enecarboxylic acid.

This approach has been successfully applied to the synthesis of tertiary carboxylic acids, such as 1-methylcyclohexanecarboxylic acid, from the corresponding alkyl halides. orgsyn.org The carboxylation via formic acid is another method for preparing tertiary carboxylic acids. orgsyn.org

Oxidation provides another powerful route to cyclohexene carboxylic acids. These methods can be broadly categorized into the oxidation of precursor functional groups or the oxidative cleavage of related structures.

One common strategy is the oxidation of a corresponding aldehyde or primary alcohol. For example, 6-methylcyclohex-1-enecarbaldehyde can be oxidized to this compound using strong oxidizing agents like sodium dichromate in an acidic water wash. youtube.comyoutube.com Similarly, a primary alcohol can be oxidized all the way to a carboxylic acid using reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. youtube.com

Alternatively, oxidative cleavage of specific olefins can yield carboxylic acids. organic-chemistry.org While harsh oxidation of cyclohexene often leads to dicarboxylic acids like adipic acid through ring opening, carefully controlled conditions can be employed. cardiff.ac.ukresearchgate.net For instance, ozonolysis conducted in an aqueous organic solvent, followed by treatment with sodium chlorite, can convert alkenes into carboxylic acids in high yields. organic-chemistry.org Other methods include the use of ruthenium dioxide (RuO₂) in combination with sodium periodate (B1199274) (NaIO₄) to efficiently cleave alkenes. organic-chemistry.org

Stereoselective and Asymmetric Synthesis of Cyclohexene Carboxylic Acid Scaffolds

Controlling the three-dimensional arrangement of atoms is crucial in modern organic synthesis. For cyclohexene carboxylic acids, this involves controlling the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the substituents on the ring.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of cyclohexene synthesis, the Diels-Alder reaction is inherently diastereoselective. The stereochemistry of the starting diene and dienophile is transferred to the cyclohexene product. For example, the reaction often follows the endo rule, where the substituents of the dienophile are oriented towards the developing pi system of the diene in the transition state, leading to a specific spatial arrangement in the final product. cerritos.eduyoutube.com

The stereochemistry of highly substituted cyclohexene and cyclohexane (B81311) systems can be precisely controlled. nih.govbeilstein-journals.org For example, starting with a disubstituted cyclohexene, further functionalization can be directed by the existing stereocenters to produce highly substituted products with defined relative stereochemistry. nih.gov Cascade reactions, such as a sequence of Michael additions, have been used to create highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. A powerful strategy for achieving this is the use of a chiral auxiliary—a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. nih.gov After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. nih.gov

A well-documented example is the asymmetric synthesis of optically active 3-cyclohexene-1-carboxylic acid using lactic acid as a chiral auxiliary. acs.orgacs.orgfigshare.com In this process, an acrylate derivative of ethyl lactate (B86563) serves as a chiral dienophile in a titanium tetrachloride (TiCl₄)-catalyzed Diels-Alder reaction. acs.orgacs.org The chiral lactate group directs the approach of the diene, resulting in high diastereoselectivity. acs.org Subsequent hydrolysis removes the chiral auxiliary, which can be easily recovered, affording the desired enantiomer of the cyclohexene carboxylic acid. acs.org Both (S)- and (R)-isomers of the acid can be synthesized from the readily available ethyl L-lactate. acs.orgacs.org

Pseudoephenamine is another versatile chiral auxiliary that has demonstrated remarkable stereocontrol in alkylation reactions, which are crucial for forming stereocenters. nih.gov Such auxiliaries are instrumental in preparing enantiomerically enriched carboxylic acids from their corresponding amides. nih.gov

Table 2: Diastereoselective Alkylation using Pseudoephenamine Auxiliary

| Alkyl Halide | Diastereomeric Ratio (dr) | Yield (Major Diastereomer) | Reference |

|---|---|---|---|

| Benzyl Bromide | ≥19:1 | 91% | nih.gov |

| Ethyl Iodide | ≥19:1 | 92% | nih.gov |

| Isopropyl Iodide | ≥19:1 | 81% | nih.gov |

This table shows the high diastereoselectivity achieved in the alkylation of amides derived from the chiral auxiliary pseudoephenamine. Data adapted from Myers et al. nih.gov

Enantiopure Synthesis Methodologies for Cyclohexene Carboxylic Acids

The generation of enantiomerically pure cyclohexene carboxylic acids is of significant interest, particularly for applications in medicinal chemistry and the synthesis of chiral natural products. A key strategy involves the use of chiral catalysts to control the stereochemical outcome of the reaction. pressbooks.pub

One notable approach is the asymmetric Diels-Alder reaction. For instance, the reaction between a 1,3-diene and an acrylic acid derivative can be influenced by a chiral catalyst to produce an optically active cyclohexene carboxylic acid ester. researchgate.net An example is the reaction of 3-methyl-2-butenal (B57294) with ethyl hydrogen ylidenemalonates in the presence of S-prolinol as a catalyst, which yields optically active esters. researchgate.net The enantiomeric excess (e.e.) of the products can be determined using techniques like NMR spectroscopy with chiral shift reagents. researchgate.net

Another powerful method involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to one of the reactants to direct the stereochemical course of the reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been successfully employed in various cycloaddition reactions to synthesize chiral cyclohexane derivatives. acs.org

Enzyme-catalyzed reactions also offer a green and highly selective route to enantiopure compounds. Enzymes, being inherently chiral, can catalyze reactions with high stereospecificity. For example, enzymatic hydrolysis or esterification can be used to resolve racemic mixtures of cyclohexene carboxylic acids or their esters, affording one enantiomer in high purity. liverpool.ac.uk

Specific Reaction Mechanisms in Synthetic Routes

The formation and functionalization of the cyclohexene ring in these carboxylic acids involve a range of specific reaction mechanisms that dictate the structure and stereochemistry of the final product.

Domino Reactions and Cascade Processes in Cyclohexene Formation

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates. wikipedia.orge-bookshelf.de This approach offers significant advantages in terms of atom economy and reduced waste generation. wikipedia.org In the context of cyclohexene synthesis, a domino reaction might involve an initial Michael addition followed by an intramolecular aldol (B89426) condensation and subsequent dehydration to form the cyclohexene ring. For instance, the reaction of a p-nitrophenyl-substituted acetone (B3395972) with an α,β-unsaturated aldehyde, catalyzed by an organocatalyst, can lead to β-substituted α-arylcyclohexenones through such a sequence. rsc.org

These cascade processes can be initiated by various means, including enzymes or chemical catalysts. sciforum.net The key feature is that the functionality generated in one step is a prerequisite for the subsequent reaction to occur. wikipedia.org

Conjugate Addition-Cyclization Reactions

Conjugate addition-cyclization reactions are a powerful tool for the construction of cyclic systems, including cyclohexene derivatives. This strategy typically involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, which then undergoes an intramolecular cyclization.

A well-known example is the Robinson annulation, which has been used to synthesize cyclohexanone (B45756) derivatives that can be further modified. nih.gov More contemporary methods utilize organocatalysis to achieve enantioselective conjugate additions. For example, an enamine-catalyzed Michael addition of an aldehyde to a nitroalkene can initiate a cascade that ultimately forms a highly functionalized cyclohexane ring. wikipedia.org The tungsten-promoted sequential tandem addition reactions to benzene (B151609) also provide a pathway to highly functionalized cyclohexenes through a series of controlled additions. nih.gov

Hydrochlorination of Cyclohexene Carboxylic Acid Isomers

The addition of hydrogen halides, such as hydrogen chloride (HCl), across the double bond of cyclohexene carboxylic acid isomers is a classic electrophilic addition reaction. masterorganicchemistry.com The mechanism proceeds in a stepwise manner. pressbooks.pub

First, the π electrons of the alkene's double bond act as a nucleophile, attacking the electrophilic proton of HCl. pearson.com This leads to the formation of a carbocation intermediate and a chloride ion. The regioselectivity of this step is governed by Markovnikov's rule, which states that the proton will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation (tertiary > secondary > primary). masterorganicchemistry.compearson.com

In the second step, the chloride ion acts as a nucleophile and attacks the positively charged carbon of the carbocation, forming a new carbon-chlorine bond. pressbooks.pub The stereochemistry of the addition can be influenced by the reaction conditions. While often leading to a mixture of syn- and anti-addition products, anti-addition can be favored under specific conditions. masterorganicchemistry.com

Electrophilic Reactions for Functionalization

The double bond in the cyclohexene ring is susceptible to attack by various electrophiles, allowing for the introduction of a wide range of functional groups. acs.org Besides hydrohalogenation, other important electrophilic additions include:

Bromination: The addition of bromine (Br₂) across the double bond typically proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms. youtube.com

Oxidation: Epoxidation of the double bond using peroxy acids (e.g., m-CPBA) forms an epoxide. The subsequent ring-opening of the epoxide can lead to various di-functionalized cyclohexanes.

Hydration: Acid-catalyzed addition of water leads to the formation of alcohols. This reaction also follows Markovnikov's rule.

The regioselectivity and stereoselectivity of these electrophilic additions can be influenced by the existing substituents on the cyclohexene ring, including the carboxylic acid group and the methyl group. acs.org

Catalytic Approaches in Synthetic Transformations

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering routes to improved efficiency, selectivity, and sustainability.

A modified Diels-Alder reaction employing isoprene and acrylic acid can be catalyzed by zinc-based catalysts, such as zinc chloride, to enhance regioselectivity and accelerate the reaction at elevated temperatures and pressures.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of cyclohexene derivatives. Chiral amines, such as proline and its derivatives, can catalyze aldol and Michael reactions, leading to the formation of enantiomerically enriched cyclohexenones. rsc.org These organocatalysts operate by forming transient chiral enamines or iminium ions with the substrates. wikipedia.org

Transition metal catalysis is also widely used. For instance, rhodium-catalyzed cycloisomerization can convert acyclic enynes into cyclic dienes. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are valuable for the functionalization of cyclohexene rings. slideshare.net Furthermore, catalysts are essential for dehydrogenation processes, such as the conversion of methylcyclohexane (B89554) to toluene, which is relevant in the context of hydrogen storage and could be conceptually applied to the aromatization of cyclohexene derivatives. rsc.org

The development of new catalytic systems continues to be an active area of research, aiming for more efficient and selective syntheses of complex cyclohexene structures. researchgate.net

Lewis Acid Mediated Diels-Alder Reactions for Cyclohexene Rings

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental tool for the construction of six-membered rings. The reaction's efficiency and selectivity can be significantly enhanced through catalysis, particularly with the use of Lewis acids. Lewis acids accelerate these cycloadditions by coordinating to the dienophile, which not only increases the reaction rate but also generally improves regio- and stereoselectivity. nih.gov

A theoretical investigation into the Diels-Alder reaction between isoprene and methyl acrylate revealed that the acceleration provided by Lewis acids stems from a reduction in the Pauli repulsion between the π-electron systems of the diene and the dienophile. nih.gov This insight challenges the traditional view that catalysis is solely due to the lowering of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) energy. nih.gov The strength of the Lewis acid directly correlates with a decrease in the activation energy of the reaction. nih.gov

Different Lewis acids can be employed to direct the stereochemical outcome of the reaction. For instance, in reactions involving allenoic acid derivatives and cyclopentadiene, the choice of Lewis acid dictates the preferred product isomer. rsc.org While catalysts like Eu(fod)₃ favor exo-selective reactions, the use of dichloroethylaluminum (EtAlCl₂) promotes the formation of the endo-product with high preference. rsc.org

In a practical synthesis relevant to the cyclohexene carboxylic acid scaffold, a Lewis acid-catalyzed, asymmetric Diels-Alder reaction was employed. The reaction between 1,3-butadiene and a homochiral sultam dienophile, mediated by EtAlCl₂, successfully afforded the desired cyclohexene product, which after removal of the chiral auxiliary, yielded the carboxylic acid with high enantiomeric purity. metu.edu.tr

Table 1: Effect of Lewis Acid Strength on Diels-Alder Activation Energies This table illustrates the calculated decrease in activation energy for the Diels-Alder reaction between isoprene and methyl acrylate with increasingly strong Lewis acids.

| Lewis Acid (LA) | Activation Energy (kcal/mol) |

| None | 20.1 |

| I₂ | 18.0 |

| SnCl₄ | 16.2 |

| TiCl₄ | 14.8 |

| ZnCl₂ | 14.5 |

| BF₃ | 13.0 |

| AlCl₃ | 11.2 |

| Data sourced from quantum chemical calculations. nih.gov |

Enzymatic Transformations in Chiral Synthesis (e.g., Esterase-Mediated Hydrolysis)

Biocatalysis offers a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. researchgate.net For the synthesis of chiral cyclohexene carboxylic acids, the kinetic resolution of a racemic mixture via enzymatic hydrolysis is a particularly effective strategy. This method utilizes the stereospecificity of enzymes, such as esterases and lipases, to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This allows for the separation of an enantiomerically enriched carboxylic acid from the unreacted ester. metu.edu.tr

The resolution of racemic methyl 3-cyclohexene-1-carboxylate serves as a direct example of this approach. Various hydrolases have been shown to selectively produce either the (R)- or (S)-enantiomer of the corresponding carboxylic acid. metu.edu.tr Pig Liver Esterase (PLE), Horse Liver Esterase (HLE), and lipase (B570770) from Candida cylindracea (CCL) all preferentially hydrolyze the methyl ester to yield (S)-3-cyclohexene-1-carboxylic acid. metu.edu.tr Conversely, lipase from Pseudomonas species (PPL) exhibits opposite stereopreference, affording the (R)-enantiomer. metu.edu.tr

Following the enzymatic hydrolysis, the resulting mixture of the enantiomerically enriched carboxylic acid and the unreacted ester can be separated by standard chromatographic techniques. metu.edu.tr This chemoenzymatic method provides a reliable route to chiral building blocks essential for the synthesis of biologically active molecules. metu.edu.tr

Table 2: Enzymatic Resolution of Racemic Methyl 3-cyclohexene-1-carboxylate This table summarizes the stereochemical outcome of the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate using different enzymes.

| Enzyme | Enzyme Source | Substrate | Product Configuration |

| Pig Liver Esterase (PLE) | Porcine Liver | Racemic methyl 3-cyclohexene-1-carboxylate | (S)-3-cyclohexene-1-carboxylic acid |

| Horse Liver Esterase (HLE) | Equine Liver | Racemic methyl 3-cyclohexene-1-carboxylate | (S)-3-cyclohexene-1-carboxylic acid |

| Lipase (CCL) | Candida cylindracea | Racemic methyl 3-cyclohexene-1-carboxylate | (S)-3-cyclohexene-1-carboxylic acid |

| Lipase (PPL) | Pseudomonas species | Racemic methyl 3-cyclohexene-1-carboxylate | (R)-3-cyclohexene-1-carboxylic acid |

| Data sourced from experimental findings. metu.edu.tr |

Chemical Reactivity and Reaction Mechanisms of 6 Methylcyclohex 1 Enecarboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes reactions such as esterification, decarboxylation, and acylation.

Esterification is a fundamental reaction of carboxylic acids, converting them into esters, which are valuable in synthesis and as fragrance compounds. This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acidic catalyst, a process known as Fischer esterification. youtube.com The reaction is a condensation reaction where a molecule of water is eliminated. youtube.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a water molecule after a series of proton transfers to yield the ester. youtube.com For 6-Methylcyclohex-1-enecarboxylic acid, this reaction provides a direct route to its corresponding carboxylate derivatives. An example is the asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. researchgate.net

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol (B129727) | Acid (e.g., H₂SO₄) | Methyl 6-methylcyclohex-1-enecarboxylate |

| This compound | Ethanol | Acid (e.g., HCl) | Ethyl 6-methylcyclohex-1-enecarboxylate |

| (R)-6-Methylcyclohex-1-enecarboxylic acid | Pent-3-ol | Not specified | Pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate researchgate.net |

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). This reaction can be induced thermally or facilitated by catalysts. For cyclohexanecarboxylic acids, catalytic oxidative decarboxylation can convert the acid into a mixture of cyclohexanone (B45756) and cyclohexene (B86901) at elevated temperatures in the presence of metal-salt catalysts and oxygen. researchgate.net

In some cases, decarboxylation is part of a tandem reaction sequence. For instance, certain substituted cyclohexane (B81311) carboxylic acids can undergo a dehydrogenation-olefination-decarboxylation sequence. nih.gov Another notable method is Barton decarboxylation, a radical-based reaction that can be applied to introduce substituents in place of the carboxyl group. researchgate.net Catalytic systems, including bimetallic nanoparticles, have been developed for the efficient decarboxylation of aromatic carboxylic acids, a process that can be essential for producing valuable phenol (B47542) derivatives. nih.gov While not directly involving the title compound, these methods illustrate the principles of catalytic decarboxylation that could be applied.

Carboxylic acids react with diazo compounds like diazodiphenylmethane (B31153) to form esters. This reaction is a type of acylation where the carboxyl group effectively acylates the diazo compound's carbon atom. The mechanism begins with a proton transfer from the acidic carboxylic acid to the basic carbon of the diazoalkane. ic.ac.ukyoutube.com This acid-base reaction forms a carboxylate anion and a diazonium cation intermediate. youtube.comlibretexts.org

The carboxylate ion then acts as a nucleophile, attacking the methyl or diphenylmethyl group of the diazonium ion in an Sₙ2 reaction. youtube.comlibretexts.org This results in the formation of the corresponding ester and the expulsion of nitrogen gas, which is an excellent leaving group. libretexts.org Studies on the reactivity of 2-substituted cyclohex-1-enecarboxylic acids with diazodiphenylmethane in various alcohols have shown how reaction rates are influenced by the substituents and the solvent properties. researchgate.netrsc.org

| Reactant | Reagent | Key Intermediate | Product |

|---|---|---|---|

| This compound | Diazodiphenylmethane (Ph₂CN₂) | Benzhydryl diazonium ion | Diphenylmethyl 6-methylcyclohex-1-enecarboxylate |

| Carboxylic Acid (General) | Diazomethane (CH₂N₂) | Methanediazonium ion youtube.com | Methyl Ester libretexts.org |

Reactions of the Cyclohexene Unsaturated Moiety

The carbon-carbon double bond in the cyclohexene ring is electron-rich, making it susceptible to attack by electrophiles and oxidative agents.

The double bond of the cyclohexene ring readily undergoes electrophilic addition reactions. chemguide.co.uk In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electron-deficient species (the electrophile). chemistrysteps.com A common example is the addition of halogens, such as bromine (Br₂). The reaction with cyclohexene proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. chemguide.co.uk This mechanism results in antarafacial (anti) addition, meaning the two bromine atoms add to opposite faces of the ring, yielding trans-1,2-dibromocyclohexane. chemguide.co.uklibretexts.org

Similarly, hydrogen halides (H-X) and water (in the presence of an acid catalyst) can add across the double bond. The reaction is initiated by the attack of the double bond on the electrophile (e.g., H⁺), forming a carbocation intermediate. This intermediate is then attacked by the nucleophile (e.g., Br⁻ or H₂O). For unsymmetrical alkenes, these additions typically follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, but this is not a factor for the double bond in the parent cyclohexene ring. chemguide.co.ukchemistrysteps.com

| Electrophilic Reagent | Intermediate | Stereochemistry | Product Type |

|---|---|---|---|

| Br₂ (Bromine) | Cyclic Bromonium Ion chemguide.co.uk | Antarafacial (anti) libretexts.org | trans-Dibromoalkane |

| HBr (Hydrogen Bromide) | Carbocation | Mixture of syn and anti | Bromoalkane |

| H₂O / H⁺ (Acid-catalyzed hydration) | Carbocation | Mixture of syn and anti | Alcohol |

The double bond of the cyclohexene ring can be cleaved by strong oxidizing agents, most notably ozone (O₃) in a reaction called ozonolysis. This reaction breaks both the σ and π bonds of the double bond, leading to the scission of the ring. masterorganicchemistry.com The process initially forms an unstable intermediate called a primary ozonide, which rearranges to a more stable ozonide. acs.org

Subsequent treatment of the ozonide with a reducing agent (reductive workup), such as zinc dust and water or dimethyl sulfide, cleaves the ozonide to yield carbonyl compounds. masterorganicchemistry.comdoubtnut.com The ozonolysis of a cyclic alkene like 1-methylcyclohexene results in a linear chain containing two carbonyl groups—in this case, an aldehyde and a ketone (6-oxoheptanal). masterorganicchemistry.comvedantu.comdoubtnut.com Applying this to this compound, the cleavage of the double bond would similarly break the ring, yielding a linear molecule containing a ketone, an aldehyde (which may be further oxidized to a carboxylic acid depending on workup conditions), and the original carboxylic acid group.

Hydrogenation to Saturated Cyclohexanecarboxylic Acid Analogs

The unsaturated cyclohexene ring of this compound can be reduced to its corresponding saturated analog, 6-methylcyclohexanecarboxylic acid, through catalytic hydrogenation. This type of transformation is a fundamental process in organic synthesis, effectively removing the carbon-carbon double bond.

The reaction typically involves treating the unsaturated acid with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. Commonly employed catalysts for such hydrogenations include platinum (Pt), often as platinum dioxide (Adam's catalyst), or palladium (Pd) supported on carbon (Pd/C). The reaction proceeds via the adsorption of the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bond, leading to the formation of the saturated cyclohexane ring. The choice of catalyst, solvent, temperature, and pressure can be optimized to ensure high conversion and selectivity. For instance, the hydrogenation of structurally similar methylcyclohexenes has been effectively studied using Pt/γ-Al2O3 catalysts.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, particularly the [4+2] cycloaddition known as the Diels-Alder reaction, are powerful methods for forming six-membered rings. niscpr.res.in In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene derivative.

Kinetic and Mechanistic Investigations of this compound Reactions

The reactivity of this compound has been quantitatively assessed through kinetic studies, particularly for its esterification reaction with diazodiphenylmethane (DDM). These investigations provide deep insights into the reaction mechanism, the influence of solvents, and the effect of the compound's structure on its reactivity. For clarity in the literature, this compound is often named 2-methylcyclohex-1-enylcarboxylic acid to emphasize the substituent's position relative to the double bond.

Reaction Kinetics and Rate Constant Determination

The reaction between carboxylic acids and diazodiphenylmethane is a well-established method for studying acid reactivity. The rate-determining step involves the transfer of a proton from the carboxylic acid to DDM, forming a diphenylmethanediazonium-carboxylate ion pair. niscpr.res.in The rate of this reaction is typically determined spectrophotometrically and follows second-order kinetics.

Kinetic studies on the reaction of 2-methylcyclohex-1-enylcarboxylic acid with DDM have been performed in numerous solvents at a standard temperature of 30°C. The second-order rate constants (k) highlight the significant influence of the solvent environment on the reaction speed.

| Solvent | Rate Constant (k) / dm³ mol⁻¹ s⁻¹ |

|---|---|

| Methanol | 1.460 |

| Ethanol | 0.810 |

| Propan-1-ol | 0.615 |

| Propan-2-ol | 0.310 |

| Butan-1-ol | 0.540 |

| 2-Methylpropan-1-ol | 0.390 |

| Ethylene Glycol | 2.530 |

| Dimethylformamide | 0.322 |

| Acetonitrile | 0.211 |

| Acetone (B3395972) | 0.125 |

Data sourced from scientific literature on the kinetics of carboxylic acid reactions.

Analysis of Activation Parameters (Standard Enthalpy, Standard Entropy, Standard Gibbs Energy of Activation)

The activation parameters—standard enthalpy of activation (ΔH‡), standard entropy of activation (ΔS‡), and standard Gibbs energy of activation (ΔG‡)—provide crucial information about the transition state of a reaction. While extensive kinetic data (rate constants) are available for the reaction of 2-methylcyclohex-1-enylcarboxylic acid with DDM, specific numerical values for its activation parameters are not detailed in the readily accessible literature. A relevant study titled "Solvent and Structural Effects on the Activation Parameters of the Reaction of Carboxylic Acids with Diazodiphenylmethane" includes this compound in its analysis, indicating that such data has been determined. researchgate.net However, without access to the full text, the specific values cannot be presented here. Generally, these parameters would be derived from measuring the rate constant at different temperatures and applying the Eyring equation.

Role of Solvent-Solute Interactions in Governing Reaction Pathways

The general form of the equation is: log k = A₀ + sπ* + aα + bβ

Analysis of the kinetic data reveals that the reaction is influenced by two opposing effects from protic solvents:

Transition State Stabilization : The positive signs for the coefficients s (for π*) and a (for α) indicate that solvent dipolarity and hydrogen-bond donating ability stabilize the charged, ion-pair transition state. This stabilization of the transition state accelerates the reaction. niscpr.res.in

Initial State Stabilization : The negative sign for the coefficient b (for β) shows that the hydrogen-bond accepting ability of the solvent stabilizes the initial state (the carboxylic acid reactant) through hydrogen bonding. This stabilization of the reactant makes it less reactive, thus decreasing the reaction rate. niscpr.res.in

In protic solvents, the stabilization of the transition state by solvent proton-donor effects is a dominant factor in increasing the reaction rate. In contrast, aprotic solvents, which are generally less capable of this type of stabilization, result in slower reaction rates.

Influence of Substituent Effects on Reactivity

The structure of this compound allows for an investigation into how substituent effects are transmitted through its molecular framework. The reactivity of this acid is often compared to that of 2-methylbenzoic acid to understand the differences in electronic effect transmission through a cyclohexene double bond versus a benzene (B151609) ring.

Studies correlating the reaction rates with Hammett-type equations show that linear free energy relationships are applicable to this system. The transmission of polar effects from the substituent to the carboxylic acid group is quantified by the reaction constant (ρ). Comparisons have shown that the double bond in the cyclohexene ring is less polarizable than the benzene ring system. This suggests that the transmission of electronic effects (both inductive and resonance) from the substituent to the reaction center is less efficient through the C=C bond of the cyclohexene ring than through the delocalized π-system of an aromatic ring.

Stereochemical Aspects and Conformational Analysis of 6 Methylcyclohex 1 Enecarboxylic Acid

Isomerism and Absolute Configuration Assignment in Cyclohexene (B86901) Carboxylic Acids

6-Methylcyclohex-1-enecarboxylic acid possesses a stereogenic center at the 6-position, leading to the existence of two enantiomers: (R)-6-methylcyclohex-1-enecarboxylic acid and (S)-6-methylcyclohex-1-enecarboxylic acid. The absolute configuration of these enantiomers is determined by the Cahn-Ingold-Prelog priority rules. The chirality of this molecule is fundamentally generated by the presence of the double bond within the cyclohexene ring. nih.gov

The assignment of the absolute configuration is crucial for understanding the molecule's interaction with other chiral entities, such as biological receptors or chiral catalysts. The different spatial arrangements of the substituents can lead to significant differences in biological activity. For instance, the two enantiomers of a chiral molecule can have distinct interactions with chiral molecules in living organisms, a property vital for molecular recognition and replication processes. nih.gov

The broader class of cyclohexene carboxylic acids exhibits various forms of isomerism beyond enantiomerism, including constitutional isomerism (differing connectivity) and diastereomerism (in cases of multiple stereocenters). For example, the position of the methyl group and the double bond can vary, leading to a range of constitutional isomers with distinct chemical and physical properties.

Regioselectivity and Diastereoselectivity in Chemical Transformations

Chemical reactions involving this compound are often influenced by the directing effects of its functional groups and the inherent stereochemistry of the cyclohexene ring.

Regioselectivity , the preference for reaction at one position over another, is evident in various transformations. For instance, in the Diels-Alder reaction used to synthesize a related compound, 6-methylcyclohex-3-ene-1-carboxylic acid, the use of zinc-based catalysts can enhance regioselectivity.

Diastereoselectivity , the preferential formation of one diastereomer over another, is a key consideration in reactions that introduce a new stereocenter. For example, the deprotonation and subsequent alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid has been shown to be completely stereoselective in the formation of certain products. rsc.org Theoretical studies, such as those using density functional theory (DFT), can provide insights into the mechanisms that govern both regioselectivity and diastereoselectivity in reactions like the Nazarov cyclization. rsc.org

Conformational Preferences and Dynamics of Cyclohexene Ring Systems

The cyclohexene ring in this compound is not planar. It adopts a "half-chair" or "sofa" conformation as its most stable form. researchgate.netstackexchange.com In this conformation, four of the carbon atoms (including the two sp²-hybridized carbons of the double bond) lie in a plane, while the other two are out of plane.

The ring can undergo a process of ring inversion, transitioning through a higher-energy "twist-boat" conformation. stackexchange.com The energy barrier for this inversion in cyclohexene is significantly lower than that in cyclohexane (B81311), with reported values in the range of 5.2–6.6 kcal/mol based on quantum chemical methods. stackexchange.com This process involves a three-stage transformation from a half-chair to a twist-boat, then to another twist-boat, and finally to the inverted half-chair conformation. stackexchange.com

The substituents on the ring, the methyl group and the carboxylic acid group, can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is influenced by steric interactions. The methyl substituent at the 6-position will preferentially adopt a configuration that minimizes these steric clashes with adjacent ring carbons.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences and dynamics of cyclohexene derivatives. acs.orgacs.org Low-temperature NMR studies can even allow for the "freezing out" and observation of individual conformers. rsc.org

Intermolecular Interactions and Solid-State Structural Motifs (e.g., Hydrogen Bonding)

In the solid state, molecules of this compound can interact with each other through various intermolecular forces. The most significant of these is hydrogen bonding, which occurs between the carboxylic acid groups of adjacent molecules.

Carboxylic acids commonly form centrosymmetric dimers, where two molecules are held together by a pair of strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.govmdpi.com This dimerization is a prevalent feature in the crystal structures of related carboxylic acids. nih.gov X-ray crystallography is the primary experimental technique used to determine the precise arrangement of molecules in the solid state and to characterize these hydrogen bonding networks. rsc.org

These intermolecular interactions play a crucial role in determining the melting point, solubility, and other macroscopic properties of the compound.

Origin of Chirality in Methylated Cyclohexene Carboxylic Acids

The chirality of this compound arises from the presence of a stereogenic carbon atom (C6) that is bonded to four different groups. wikipedia.org The fundamental question of why life exhibits a preference for one enantiomer over another, a phenomenon known as homochirality, is a subject of extensive research. nih.gov

Several theories have been proposed to explain the origin of biological homochirality, ranging from random chance to deterministic factors. mdpi.com One hypothesis suggests that a small initial imbalance in one type of chiral molecule, such as a sugar, could have led to an amplification of that chirality in other types of molecules, like amino acids, and vice versa. nih.gov The interaction between different classes of chiral molecules is a key aspect of these models. mdpi.com

In the context of methylated cyclohexene carboxylic acids found in nature, their specific chirality is a result of stereoselective biosynthetic pathways. Enzymes, which are themselves chiral macromolecules, catalyze the formation of these compounds with high stereospecificity, leading to the production of a single enantiomer. The study of how these enzymes control the stereochemical outcome of reactions is a major area of research in biochemistry and natural product synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR and ¹³C NMR Analysis for Structural Confirmation

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are instrumental in confirming the molecular structure of 6-Methylcyclohex-1-enecarboxylic acid.

In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the proton signals provide information about their local electronic environment and neighboring protons. Key expected signals would include a downfield singlet for the carboxylic acid proton (-COOH), signals in the olefinic region for the vinyl proton on the cyclohexene (B86901) ring, and various signals in the aliphatic region for the methyl and cyclohexene ring protons.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. libretexts.org For this compound, distinct signals are expected for the carboxylic carbon, the two sp² hybridized carbons of the double bond, the sp³ hybridized carbons of the cyclohexene ring, and the methyl carbon. The chemical shifts of these carbons are indicative of their functionalization. For instance, the carbonyl carbon of the carboxylic acid group would appear significantly downfield.

A powerful extension of basic ¹³C NMR is the Distortionless Enhancement by Polarization Transfer (DEPT) experiment, which can differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (s) |

| Olefinic (=CH-) | 5.5 - 7.0 | Multiplet (m) |

| Allylic (-CH-) | 2.0 - 2.5 | Multiplet (m) |

| Cyclohexene Ring (-CH₂-) | 1.5 - 2.5 | Multiplet (m) |

| Methyl (-CH₃) | 0.9 - 1.5 | Doublet (d) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 170 - 185 |

| Olefinic (C=C) | 120 - 140 |

| Allylic (-CH-) | 30 - 40 |

| Cyclohexene Ring (-CH₂-) | 20 - 35 |

| Methyl (-CH₃) | 15 - 25 |

NMR Band Deconvolution for Quantitative Profiling of Isomeric Mixtures

In synthetic procedures, it is common to produce mixtures of isomers. NMR band deconvolution is a powerful analytical technique used to determine the quantitative composition of such mixtures, particularly when the signals of the different isomers overlap. sciepub.com

This method involves mathematically fitting the overlapping peaks in the NMR spectrum to a series of individual Lorentzian or Gaussian functions. The area under each fitted peak is then proportional to the concentration of the corresponding isomer in the mixture. This is particularly relevant for reactions involving this compound that may yield regioisomers or diastereomers. For example, in the hydrochlorination of a related compound, trans-6-methylcyclohex-3-enecarboxylic acid, NMR band deconvolution of the ¹³C NMR spectrum was essential to quantify the resulting isomeric products, as gas chromatography/mass spectrometry (GC/MS) analysis yielded unresolved peaks. sciepub.com The deconvolution of the methyl group signals in the ¹³C NMR spectrum allowed for the determination of the isomeric composition. sciepub.com

Nuclear Overhauser Effect (NOE) Correlations for Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that provides information about the spatial proximity of atoms within a molecule, which is crucial for determining stereochemistry. NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), detect through-space interactions between protons that are close to each other (typically within 5 Å).

For a molecule like this compound, which contains stereocenters, NOE correlations can be used to establish the relative configuration of the methyl group and the carboxylic acid group. For instance, an NOE correlation between the protons of the methyl group and the proton on the same face of the cyclohexene ring would indicate a cis relationship. Conversely, the absence of such a correlation would suggest a trans relationship. This technique is invaluable for the unequivocal assignment of stereoisomers. sapub.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The most prominent features would be the very broad O-H stretching vibration of the carboxylic acid, typically appearing in the range of 3300-2500 cm⁻¹, and the strong, sharp C=O (carbonyl) stretching vibration around 1700-1725 cm⁻¹. youtube.com The presence of the carbon-carbon double bond (C=C) in the cyclohexene ring would give rise to a stretching absorption in the 1640-1680 cm⁻¹ region. libretexts.org Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed just above and below 3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |

| Alkene | C=C stretch | 1680 - 1640 | Medium |

| Alkene | =C-H stretch | 3100 - 3000 | Medium |

| Alkane | C-H stretch | 3000 - 2850 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight of 140.18 g/mol . nih.gov

The fragmentation pattern offers further structural insights. For carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org Other significant fragments could arise from the cleavage of the cyclohexene ring. Analysis of these fragment ions helps to piece together the structure of the parent molecule. For larger carboxylic acids, a distinctive peak at m/z = 60 is often observed, resulting from a McLafferty rearrangement. youtube.commiamioh.edu

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While the other spectroscopic methods provide strong evidence for the structure of this compound, X-ray crystallography offers the most definitive and unambiguous determination of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis provides precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule. For a related compound, 6-methylcyclohex-3-ene-1-carboxylic acid, X-ray crystallography has been used to confirm its molecular geometry and stereochemical configuration. This powerful technique would definitively establish the spatial arrangement of the methyl and carboxylic acid groups on the cyclohexene ring of this compound, providing an exact three-dimensional model of the molecule.

Chromatographic Techniques for Separation and Purity Assessment

The separation and purity assessment of this compound and its isomers are crucial for their characterization and application. Various chromatographic techniques are employed for this purpose, each offering distinct advantages in terms of resolution, sensitivity, and speed.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. The compound, often after derivatization to a more volatile ester form, is vaporized and transported by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls.

Suppliers of 6-Methylcyclohex-3-ene-1-carboxylic acid often specify a purity of at least 98% as determined by GC. calpaclab.com For the analysis of related compounds like methylcyclohexane (B89554) methanol (B129727) (MCHM), GC coupled with a mass spectrometer (MSD) is used. sigmaaldrich.com In a typical analysis, a specific GC column, such as a VOCOL® capillary column, is used with a defined temperature program. sigmaaldrich.com For instance, the oven temperature might be held at 50°C for 1 minute, then ramped up to 220°C. sigmaaldrich.com The use of a mass selective detector allows for the identification and quantification of the compound and its isomers based on their mass-to-charge ratios. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of organic compounds, including carboxylic acids and their isomers. The separation is achieved based on the analyte's affinity for the stationary phase within the column and the mobile phase that is pumped through it.

For carboxylic acids, reversed-phase HPLC is a common approach. sielc.com The separation of positional and geometric isomers, such as the cis and trans isomers of 1,4-cyclohexanedicarboxylic acid, can be achieved on specialized columns. sielc.com Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, offers enhanced selectivity for separating isomers of compounds like pyridinecarboxylic acid. sielc.comhelixchrom.com The retention time of the analytes can be controlled by adjusting the mobile phase composition, such as the organic solvent content (e.g., acetonitrile), buffer concentration, and pH. helixchrom.comlcms.cz Chiral HPLC, using columns with a chiral stationary phase, is employed for the separation of enantiomers. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of organic acids in complex matrices. thermofisher.comresearchgate.net After separation on the LC column, the eluting compounds are ionized and their mass-to-charge ratios are determined by the mass spectrometer.

LC-MS methods have been developed for the quantitative determination of various organic acids. mdpi.com The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the analysis of a wide range of organic acids, acylglycines, and acylcarnitines in biological samples like urine. nih.gov For the analysis of carboxylic acids, which can be challenging due to their polarity, derivatization techniques are sometimes employed to improve ionization efficiency and detection sensitivity. nih.gov The mobile phase is often compatible with mass spectrometry, for instance, by using formic acid instead of phosphoric acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. nih.govnih.gov UPLC systems operate at higher pressures than conventional HPLC systems.

UPLC is particularly advantageous for the separation of complex mixtures and isomers. For instance, an ion exclusion chromatography method using a UPLC C18 column dynamically modified with a surfactant has been shown to provide shorter analysis times and better resolution for the separation of aliphatic and aromatic carboxylic acids compared to conventional HPLC. nih.govnih.gov UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for the comprehensive analysis of organic acids in various samples. lcms.cz The use of UPLC can significantly reduce run times, with analyses of multiple organic acids being completed in under 8 minutes. lcms.cz

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Investigations of Molecular Structure and Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the molecular geometry and potential reaction pathways of cyclohexene (B86901) derivatives.

DFT calculations are also employed to study reaction mechanisms. For instance, the Diels-Alder reaction between 1-methoxy-1,3-butadiene (B1596040) and methyl acrylate (B77674) to form methyl 2-methoxycyclohex-3-ene-1-carboxylate has been investigated using DFT. researchgate.net These studies help in understanding the stereochemical outcomes of such reactions by calculating the energies of different transition states and product conformations (e.g., axial-axial, equatorial-equatorial, and axial-equatorial). researchgate.net Similar DFT investigations on 6-Methylcyclohex-1-enecarboxylic acid would provide precise data on its bond lengths, bond angles, and dihedral angles, as well as the energy barriers for various chemical transformations.

A hypothetical table of DFT-calculated structural parameters for the most stable conformer of this compound is presented below.

| Parameter | Value |

| C1=C2 Bond Length | ~1.34 Å |

| C1-C6 Bond Length | ~1.51 Å |

| C6-Methyl Bond Length | ~1.54 Å |

| C1-Carboxyl Bond Length | ~1.49 Å |

| O=C-O-H Dihedral Angle | ~0° or ~180° |

| Ring Conformation | Half-Chair |

Note: This data is illustrative and based on typical values for similar structures.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's motion over time, MD can provide a detailed understanding of its conformational landscape and flexibility. nih.govnih.gov

For a molecule like this compound, the cyclohexene ring is not rigid and can adopt various conformations. The presence of the methyl and carboxylic acid substituents further complicates the conformational possibilities. MD simulations can explore these different conformations by numerically solving Newton's equations of motion for the system. nih.gov

The general protocol for an MD simulation involves:

System Setup: Defining the initial coordinates of the molecule, often from DFT optimization or experimental data, and placing it in a simulation box, which may also contain solvent molecules.

Energy Minimization: Optimizing the geometry to remove any steric clashes or unfavorable interactions.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to match experimental conditions.

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to sample a wide range of conformations. nih.gov

Prediction of Spectroscopic Properties and Isomeric Ratios from Theoretical Models

Theoretical models, particularly DFT, can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. modgraph.co.uk These predictions are valuable for identifying unknown compounds and for interpreting experimental spectra.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. modgraph.co.uk The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. modgraph.co.uk By comparing the calculated shielding of the target molecule to that of a reference compound (e.g., tetramethylsilane, TMS), a predicted NMR spectrum can be generated. modgraph.co.uk Modern computational methods can often predict ¹H and ¹³C chemical shifts with reasonable accuracy. modgraph.co.uknmrdb.org

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the vibrational modes of the molecule, and their intensities can also be estimated.

Theoretical calculations can also predict the relative stabilities of different isomers, such as cis/trans isomers or different conformers. By calculating the Gibbs free energy of each isomer, their equilibrium populations can be estimated using the Boltzmann distribution. This information is crucial for understanding which isomers are likely to be present in a sample.

A hypothetical comparison of experimental versus theoretically predicted ¹³C NMR chemical shifts is shown below.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 130.5 | 129.8 |

| C2 | 135.2 | 134.5 |

| C3 | 25.8 | 25.1 |

| C4 | 22.4 | 21.9 |

| C5 | 30.1 | 29.5 |

| C6 | 38.9 | 38.2 |

| Methyl C | 20.7 | 20.1 |

| Carboxyl C | 175.3 | 174.8 |

Note: This data is illustrative and serves to demonstrate the potential accuracy of theoretical predictions.

Modeling Solvent Effects and Transition State Geometries

Chemical reactions and molecular properties are often significantly influenced by the solvent. ucsb.edursc.org Computational models can account for these solvent effects in two primary ways: implicitly and explicitly. ucsb.edursc.org

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. rsc.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of individual solvent molecules in the simulation box with the solute. ucsb.edu This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are often crucial for accurately describing reaction mechanisms and transition states. rsc.org

Quantitative Structure-Activity Relationships (QSAR) based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. nih.gov These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors , which are numerical representations of a molecule's chemical and physical characteristics. protoqsar.comucsb.edu These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D structure (e.g., topological indices, counts of functional groups, molecular connectivity). protoqsar.com

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular volume, surface area, dipole moment). researchgate.net

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges). ucsb.edu

Once a set of descriptors is calculated for a series of this compound derivatives with known activities, statistical methods such as multiple linear regression (MLR) or machine learning algorithms can be used to build a QSAR model. nih.gov A robust QSAR model can then be used to predict the activity of new, untested derivatives, thereby prioritizing which compounds to synthesize and test experimentally.

Below is a table of common molecular descriptors that could be used in a QSAR study of this compound derivatives.

| Descriptor Class | Example Descriptors |

| Constitutional (1D/2D) | Molecular Weight, Number of H-bond donors/acceptors, LogP |

| Topological (2D) | Wiener Index, Balaban J index, Kier & Hall connectivity indices |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Partial Charges |

Derivatives and Analogs of 6 Methylcyclohex 1 Enecarboxylic Acid

Synthesis and Characterization of Carboxylic Acid Esters (e.g., Methyl and Pentyl Esters)

The carboxylic acid group of 6-methylcyclohex-1-enecarboxylic acid is readily converted into esters through reactions with corresponding alcohols. This esterification process is a fundamental transformation in organic chemistry, often catalyzed by an acid, to produce a variety of ester derivatives.

Similarly, methyl esters of cyclic fatty acids, including derivatives of cyclohexene (B86901), have been synthesized and characterized. researchgate.net These syntheses often involve multi-step reactions, and the resulting esters are analyzed using techniques like gas-liquid chromatography (GLC) to determine their composition. researchgate.net The characterization of these ester derivatives is crucial for understanding their physical and chemical properties.

Table 1: Examples of this compound Esters

| Ester Derivative | Synthetic Method Highlight | Overall Yield | Reference |

| Pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate | Domino reaction with diastereoselective lithium amide 1,4-conjugate addition | 42% | researchgate.net |

| Methyl ω-(6-alkyl-3-cyclohexenyl) alkenoates | Multi-step synthesis from cyclic fatty acids | Not specified | researchgate.net |

Amidation and Formation of Heterocyclic Derivatives (e.g., Benzimidazole (B57391) Derivatives)

The carboxylic acid functionality of this compound can be converted to an amide through reaction with an amine. This amidation reaction is a key step in the synthesis of various biologically active compounds. Furthermore, the resulting amide or the parent carboxylic acid can be utilized in cyclization reactions to form heterocyclic derivatives, such as benzimidazoles.

Benzimidazole derivatives are a well-known class of heterocyclic compounds with a wide range of pharmaceutical applications. nih.govnih.gov The synthesis of these derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. organic-chemistry.org While direct synthesis from this compound is not explicitly detailed in the provided results, the general principles of benzimidazole synthesis suggest its feasibility. For example, new benzimidazole-4-carboxamides and -carboxylates have been synthesized and evaluated for their binding affinity to serotonin (B10506) receptors. nih.gov

The formation of amidine derivatives is another related transformation. Amidines can be synthesized from nitriles, which can be derived from carboxylic acids. semanticscholar.org These amidine functionalities are present in various naturally occurring and synthetic biologically active molecules. semanticscholar.org

Substituted Cyclohexene Carboxylic Acid Frameworks with Varied Functionalities

The cyclohexene ring of this compound provides a scaffold that can be further functionalized to create a wide variety of substituted derivatives. These modifications can include the introduction of different substituent groups onto the ring, altering its electronic and steric properties.

Research has been conducted on the synthesis of new cyclohexene carboxylic acid derivatives with potential antitumor activity. researchgate.net For example, a cyclohexenone derivative was prepared and subsequently reacted with various reagents to yield arylidene, indazole, and thiotriazole derivatives. researchgate.net These complex molecular architectures highlight the versatility of the cyclohexene framework in medicinal chemistry.

Furthermore, the concept of pillar-layered metal-organic frameworks (MOFs) demonstrates how functionalized linkers, which can include carboxylic acids, contribute to the construction of materials with specific properties for applications like gas adsorption and catalysis. researchgate.net The ability to introduce various functionalities onto the cyclohexene ring is crucial for designing linkers with desired characteristics.

Synthesis of Saturated Cyclohexanecarboxylic Acid Analogs through Hydrogenation

The double bond within the cyclohexene ring of this compound can be reduced through catalytic hydrogenation to yield the corresponding saturated cyclohexanecarboxylic acid analog. This process typically involves the use of a metal catalyst, such as platinum oxide (PtO2), and hydrogen gas.

The hydrogenation of cyclohexene derivatives is a common and well-established reaction. For instance, the hydrogenation of methyl esters of cyclic fatty acids on PtO2 has been reported. researchgate.net This reaction converts the unsaturated cyclohexene ring into a saturated cyclohexane (B81311) ring. Similarly, the synthesis of various derivatives of cyclohexanecarboxylic acid has been described, often involving hydrogenation as a key step to obtain the saturated ring system. osti.gov The resulting cis- and trans-isomers of these saturated analogs can exhibit different physical properties. osti.gov

The synthesis of 1-methylcyclohexanecarboxylic acid, a saturated analog, can be achieved through various methods, including the carboxylation of 1-methylcyclohexanol (B147175) with formic acid and sulfuric acid. orgsyn.org This highlights an alternative route to saturated cyclohexanecarboxylic acid derivatives.

Table 2: Comparison of Unsaturated and Saturated Analogs

| Compound | Key Structural Feature | Common Synthetic Route from Unsaturated Precursor |

| This compound | Cyclohexene ring (C=C double bond) | - |

| 6-Methylcyclohexanecarboxylic acid | Cyclohexane ring (no C=C double bond) | Catalytic Hydrogenation |

Investigation of Peroxide Derivatives

The investigation of peroxide derivatives of cyclohexene compounds, including those related to this compound, is an area of interest, particularly in the context of oxidation reactions. The liquid-phase catalytic oxidation of cyclohexene and its methyl derivative with hydrogen peroxide has been studied to produce aliphatic hydroxy aldehydes and hydroxy acids. researchgate.net

While the direct formation of a stable peroxide derivative of this compound is not explicitly described, the interaction of the cyclohexene moiety with oxidizing agents like hydrogen peroxide is a key aspect of its chemistry. These oxidation reactions can lead to the formation of various oxygenated products. For example, the oxidation of cyclohexane in the presence of manganese(III) complexes and an oxidant has been studied, leading to functionalized cyclohexane derivatives. mdpi.com

Applications in Advanced Organic Synthesis and Medicinal Chemistry Scaffolds

Role as a Versatile Synthetic Building Block for Complex Molecules

In the field of organic synthesis, the utility of a molecule is often defined by its capacity to act as a "building block"—a foundational unit that can be elaborated into more complex structures. 6-Methylcyclohex-1-enecarboxylic acid and its structural isomers are recognized for this role. The inherent functionality of the molecule offers multiple avenues for chemical transformation. The carboxylic acid group provides a site for forming amides, esters, and other derivatives, while the double bond within the cyclohexene (B86901) ring can undergo a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation.

This dual reactivity allows chemists to construct complex molecular frameworks with precise control over the final architecture. For instance, functionalized cyclohexadiene derivatives are considered valuable building blocks that can be readily transformed into a range of other structures. nih.gov The strategic placement of the methyl group also influences the stereochemical outcome of reactions, providing a pathway to chiral molecules that are often essential for biological activity. While specific, large-scale syntheses detailing this compound as the starting material for a named complex molecule are not extensively documented in readily available literature, its classification as a synthetic building block by chemical suppliers underscores its established utility in synthetic programs. carlroth.combldpharm.com

Precursors for Specialized Organic Compounds and Fine Chemicals

Building on its role as a versatile synthetic unit, this compound serves as a precursor for the synthesis of specialized organic compounds and fine chemicals. These are compounds produced in smaller volumes but with high purity for specific applications, including pharmaceuticals, agrochemicals, and specialty materials. The isomer, 6-Methylcyclohex-3-ene-1-carboxylic acid, is noted to be an intermediate in the synthesis of such products. evitachem.com

The potential application in agrochemistry is particularly noteworthy. Research into fluorinated cyclohexanes has highlighted that polarized cyclohexyl derivatives are valuable building blocks for agrochemical research programs, suggesting that the cyclohexene scaffold of the title compound is relevant for this industry. nih.gov The transformation of the carboxylic acid and alkene functionalities can lead to compounds with tailored properties, such as specific biological activities for crop protection or unique physical properties for use in advanced polymers and materials.

Utilization as a Structural Scaffold in Medicinal Chemistry Research

The cyclohexene ring is a common motif in a variety of bioactive natural products, including those with anti-inflammatory and antitumor properties. mdpi.com This has inspired medicinal chemists to use the cyclohexene scaffold as a foundation for designing new therapeutic agents. This compound is an exemplary scaffold in this regard, providing a rigid and customizable framework for orienting functional groups in three-dimensional space to interact with biological targets like enzymes and receptors.

A significant body of research demonstrates the utility of the cyclohex-1-ene-1-carboxylic acid moiety in developing new drug candidates. In one study, a series of novel amidrazone derivatives were synthesized using a cyclohex-1-ene-1-carboxylic acid system to investigate their anti-inflammatory and antiproliferative activities. mdpi.comscilit.com These synthesized compounds were evaluated for their ability to inhibit the production of key inflammatory cytokines and to halt the proliferation of immune cells.